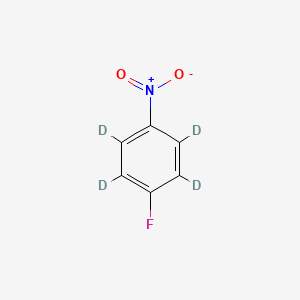
4-Fluoronitrobenzène-d4
Vue d'ensemble
Description
4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Applied in the production of dyes, surfactants, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: In industrial settings, the synthesis of 4-fluoronitrobenzene-d4 involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:
Reduction: Hydrogenation of 4-fluoronitrobenzene-d4 yields 4-fluoroaniline-d4.
Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.
Common Reagents and Conditions:
Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.
Major Products:
Reduction: 4-Fluoroaniline-d4
Nucleophilic Substitution: Mononitrodiphenylether-d4
Mécanisme D'action
The mechanism of action of 4-fluoronitrobenzene-d4 involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating the formation of various substituted products. The molecular targets and pathways involved include interactions with nucleophiles and catalytic hydrogenation processes .
Comparaison Avec Des Composés Similaires
- 4-Chloronitrobenzene
- 1-Bromo-4-nitrobenzene
- 3-Nitroaniline
- 2-Nitrotoluene
- 4-Nitroaniline
Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .
Propriétés
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
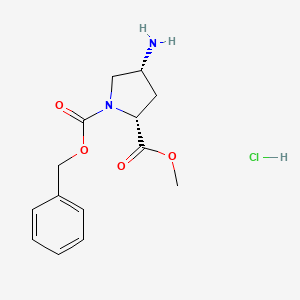
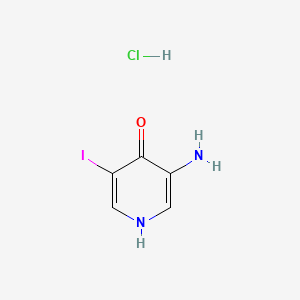
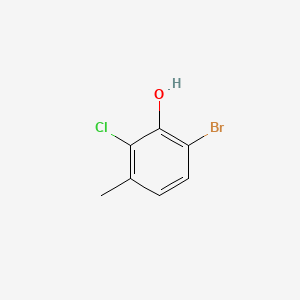
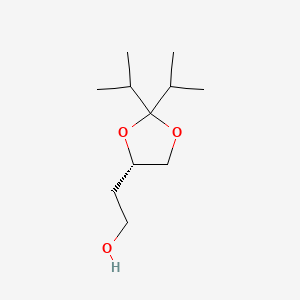


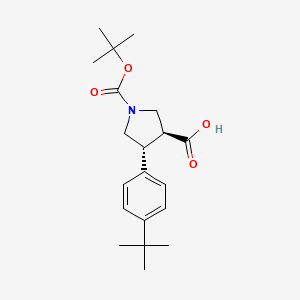
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

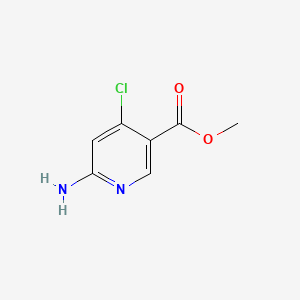

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
